2,6-Dimethylbenzene-1-sulfonyl chloride
Overview
Description
2,6-Dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonic acid chloride with the molecular formula C8H9ClO2S. It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 2 and 6, and a sulfonyl chloride group is attached at position 1. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethylbenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
This compound acts as an electrophile in its reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in electrophilic aromatic substitution reactions . These reactions are characterized by the replacement of a proton on an aromatic ring by an electrophile, leading to the formation of a substituted aromatic compound .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of a variety of organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as temperature, solvent, and the presence of other reactants, can significantly influence the compound’s reactivity and the outcome of its reactions.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2,6-Dimethylbenzene-1-sulfonyl chloride, typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions involve the formation of a resonance-stabilized carbocation .
Cellular Effects
It is known that sulfonyl chloride compounds can act as electrophiles, reacting with nucleophiles in cells . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism is common to electrophilic aromatic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzene-1-sulfonyl chloride can be synthesized from 2-bromo-m-xylene. The synthesis involves the reaction of 2-bromo-m-xylene with chlorosulfonic acid, which introduces the sulfonyl chloride group to the benzene ring . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, which is an electron-withdrawing group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under controlled conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamides or sulfonate esters.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,6-Dimethylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzene-1-sulfonyl chloride
- 3,5-Dimethylbenzene-1-sulfonyl chloride
- 2,6-Dichlorobenzene-1-sulfonyl chloride
Uniqueness
2,6-Dimethylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl groups and the sulfonyl chloride group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,6-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXAOXJRNLGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374373 | |
Record name | 2,6-Dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-29-5 | |
Record name | 2,6-Dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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